molecular formula C23H19N3O3 B2550412 N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide CAS No. 1105205-83-1

N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2550412
CAS No.: 1105205-83-1
M. Wt: 385.423
InChI Key: KMDYAHBOYDRUFU-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C23H19N3O3 and its molecular weight is 385.423. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

The synthesis and chemical behavior of compounds related to "N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide" have been studied to explore novel synthetic pathways and reactions. For instance, the Claisen–Eschenmoser reaction has been utilized for creating hydroxymethylbenzofurans and indoles, showcasing the compound's relevance in synthetic organic chemistry and the development of new synthetic methods (Mukhanova et al., 2007).

Antimicrobial and Antibacterial Applications

Several studies have focused on synthesizing derivatives of this compound to evaluate their antimicrobial and antibacterial efficacy. Compounds with the core structure have shown promising results in inhibiting microbial growth, highlighting their potential as novel antimicrobial agents. For example, novel derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains, demonstrating significant antimicrobial properties (Rezki, 2016).

Anti-inflammatory and Analgesic Activities

The indole and benzofuran moieties present in "this compound" have been explored for their potential anti-inflammatory and analgesic effects. Research into related compounds has shown that they can serve as potent anti-inflammatory and analgesic agents, offering insights into the development of new therapeutic drugs for treating inflammation and pain (Al-Ostoot et al., 2020).

Anticonvulsant Evaluation

The structural complexity of "this compound" makes it a candidate for anticonvulsant activity evaluation. Studies have been conducted on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide to assess their efficacy as anticonvulsant agents, indicating the potential of similar compounds in the treatment of epilepsy and related disorders (Nath et al., 2021).

Antipsychotic Potential

Compounds with a similar structural framework have been investigated for their potential antipsychotic properties. These studies aim to explore new treatments for psychiatric disorders without the typical side effects associated with traditional antipsychotic drugs. Research into novel pyrazol-5-ols derivatives indicates the potential for developing antipsychotic agents with improved safety profiles (Wise et al., 1987).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is likely to interact with a variety of enzymes, proteins, and other biomolecules. The indole group, for example, is known to bind with high affinity to multiple receptors . Similarly, benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . The exact nature of these interactions, however, would require further experimental investigation.

Cellular Effects

The effects of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide on cellular processes are likely to be diverse, given the range of biological activities associated with indole and benzofuran derivatives . It could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The specific cellular effects of this compound would need to be determined through experimental studies.

Molecular Mechanism

The molecular mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is likely to involve binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression . The presence of the indole and benzofuran groups suggests that the compound could interact with a variety of molecular targets .

Metabolic Pathways

The metabolic pathways involving 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide could potentially be complex, given the presence of multiple functional groups that could be subject to metabolic transformations . This could involve interactions with various enzymes or cofactors, and could also affect metabolic flux or metabolite levels.

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c27-23(24-10-9-16-14-25-19-7-3-2-6-18(16)19)13-17-12-22(29-26-17)21-11-15-5-1-4-8-20(15)28-21/h1-8,11-12,14,25H,9-10,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDYAHBOYDRUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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